molecular formula C10H22CaO7 B12826042 3-Hydroxy-3-methylbutyric acid calcium salt monohydrate

3-Hydroxy-3-methylbutyric acid calcium salt monohydrate

Cat. No.: B12826042
M. Wt: 294.36 g/mol
InChI Key: FOKOZIOYBKFKJD-UHFFFAOYSA-N
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Description

HMB is a metabolite of the amino acid leucine and is produced in the body through the oxidation of the ketoacid of leucine (ketoisocaproate, KIC) . This compound is commonly used as a nutritional supplement due to its potential benefits in muscle health and recovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-methylbutyric acid calcium salt monohydrate typically involves the reaction of 3-hydroxy-3-methylbutyric acid with calcium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is usually obtained as a white to almost white powder or crystal .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methylbutyric acid calcium salt monohydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 3-methyl-3-oxobutyric acid.

    Reduction: Formation of 3-hydroxy-3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-3-methylbutyric acid calcium salt monohydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Beta-hydroxy beta-methylbutyric acid (HMB): The free acid form of HMB.

    3-Hydroxy-3-methylbutyric acid: The parent acid form.

    Calcium beta-hydroxy beta-methylbutyrate: The anhydrous form of the calcium salt.

Uniqueness

3-Hydroxy-3-methylbutyric acid calcium salt monohydrate is unique due to its high bioavailability and stability compared to other forms of HMB. The calcium salt form ensures better absorption and prolonged release in the body, making it more effective as a nutritional supplement .

Properties

Molecular Formula

C10H22CaO7

Molecular Weight

294.36 g/mol

InChI

InChI=1S/2C5H10O3.Ca.H2O/c2*1-5(2,8)3-4(6)7;;/h2*8H,3H2,1-2H3,(H,6,7);;1H2

InChI Key

FOKOZIOYBKFKJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)O.CC(C)(CC(=O)O)O.O.[Ca]

Origin of Product

United States

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